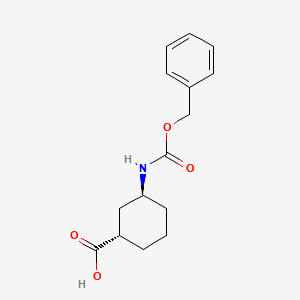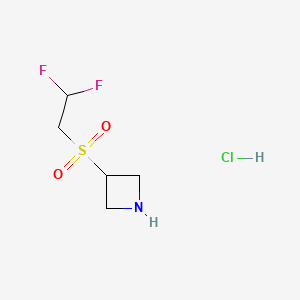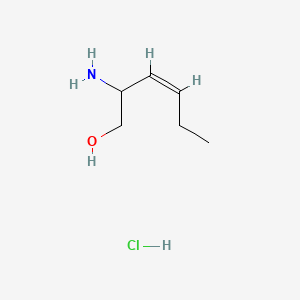![molecular formula C19H18N4OS B13457246 4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile is a complex organic compound that features a benzonitrile group, a triazole ring, and a sulfanyl-ethoxy linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate halide.
Ethoxy Linkage Formation: The ethoxy group is attached through an etherification reaction, often using an alcohol and an alkyl halide in the presence of a base.
Final Coupling with Benzonitrile: The final step involves coupling the synthesized intermediate with benzonitrile under conditions that promote nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
作用机制
The mechanism of action of 4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The triazole ring and benzonitrile group are often involved in interactions with biological targets, while the sulfanyl-ethoxy linkage can influence the compound’s overall bioavailability and stability.
相似化合物的比较
Similar Compounds
Benzonitrile Derivatives: Compounds like 2-(4-methylphenyl)benzonitrile share the benzonitrile core but lack the triazole and sulfanyl-ethoxy groups.
Triazole Compounds: 1,2,4-Triazole derivatives are similar in having the triazole ring but differ in other substituents.
Sulfanyl-Ethoxy Compounds: Compounds with sulfanyl-ethoxy linkages but different aromatic groups.
Uniqueness
4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile is unique due to its combination of a benzonitrile group, a triazole ring, and a sulfanyl-ethoxy linkage. This combination imparts specific chemical properties and potential biological activities that are not found in simpler analogs.
属性
分子式 |
C19H18N4OS |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-[2-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile |
InChI |
InChI=1S/C19H18N4OS/c1-14-4-3-5-17(12-14)23-15(2)21-22-19(23)25-11-10-24-18-8-6-16(13-20)7-9-18/h3-9,12H,10-11H2,1-2H3 |
InChI 键 |
LRXVGVXPWAXDAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCCOC3=CC=C(C=C3)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


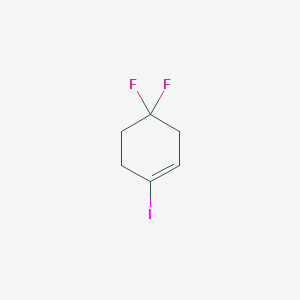
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)

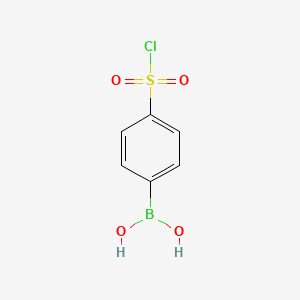
![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)
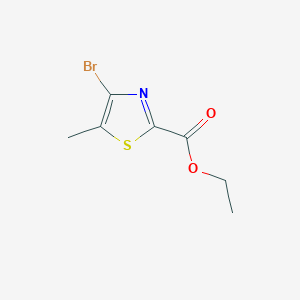
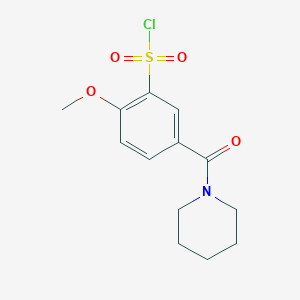
![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
